Cas no 1807256-08-1 (5-Cyano-2-mercapto-4-(trifluoromethoxy)phenylacetic acid)

5-Cyano-2-mercapto-4-(trifluoromethoxy)phenylacetic acid is a specialized organic compound featuring a trifluoromethoxy substituent, a cyano group, and a thiol moiety on a phenylacetic acid backbone. Its unique structure imparts distinct reactivity, making it valuable in pharmaceutical and agrochemical synthesis. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the thiol and cyano functionalities offer versatile sites for further derivatization. This compound is particularly useful as an intermediate in the development of bioactive molecules, where its structural motifs contribute to improved binding affinity and selectivity. Its high purity and well-defined chemical properties ensure reliable performance in synthetic applications.
5-Cyano-2-mercapto-4-(trifluoromethoxy)phenylacetic acid structure
1807256-08-1 structure
商品名:5-Cyano-2-mercapto-4-(trifluoromethoxy)phenylacetic acid
CAS番号:1807256-08-1
MF:C10H6F3NO3S
メガワット:277.219751834869
CID:4942945

5-Cyano-2-mercapto-4-(trifluoromethoxy)phenylacetic acid 化学的及び物理的性質

名前と識別子

    • 5-Cyano-2-mercapto-4-(trifluoromethoxy)phenylacetic acid
    • インチ: 1S/C10H6F3NO3S/c11-10(12,13)17-7-3-8(18)5(2-9(15)16)1-6(7)4-14/h1,3,18H,2H2,(H,15,16)
    • InChIKey: ARBBOORCEHZTTE-UHFFFAOYSA-N
    • ほほえんだ: SC1C=C(C(C#N)=CC=1CC(=O)O)OC(F)(F)F

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 8
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 365
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 71.3

5-Cyano-2-mercapto-4-(trifluoromethoxy)phenylacetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A015023576-500mg
5-Cyano-2-mercapto-4-(trifluoromethoxy)phenylacetic acid
1807256-08-1 97%
500mg
806.85 USD 2021-06-18
Alichem
A015023576-1g
5-Cyano-2-mercapto-4-(trifluoromethoxy)phenylacetic acid
1807256-08-1 97%
1g
1,504.90 USD 2021-06-18
Alichem
A015023576-250mg
5-Cyano-2-mercapto-4-(trifluoromethoxy)phenylacetic acid
1807256-08-1 97%
250mg
475.20 USD 2021-06-18

5-Cyano-2-mercapto-4-(trifluoromethoxy)phenylacetic acid 関連文献

5-Cyano-2-mercapto-4-(trifluoromethoxy)phenylacetic acidに関する追加情報

Introduction to 5-Cyano-2-mercapto-4-(trifluoromethoxy)phenylacetic Acid (CAS No. 1807256-08-1)

5-Cyano-2-mercapto-4-(trifluoromethoxy)phenylacetic acid, identified by its CAS number 1807256-08-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules characterized by the presence of both cyano and thiol functional groups, which contribute to its unique chemical properties and potential biological activities. The structure of this molecule incorporates a phenyl ring substituted with a cyano group at the 5-position, a thiol group at the 2-position, and a trifluoromethoxy group at the 4-position, making it a versatile scaffold for further chemical modifications and biological evaluations.

The nomenclature of this compound follows the standard IUPAC rules, ensuring clarity and consistency in its identification and communication within the scientific community. The presence of the cyano group (-CN) imparts a polar character to the molecule, enhancing its solubility in polar solvents and facilitating interactions with biological targets. On the other hand, the thiol group (-SH) is known for its reactivity, particularly in forming disulfide bonds and participating in redox reactions, which are crucial for various biological processes.

Recent advancements in medicinal chemistry have highlighted the importance of trifluoromethoxy substituents in enhancing the bioavailability and metabolic stability of drug candidates. The trifluoromethoxy group (-OCHF3) in 5-Cyano-2-mercapto-4-(trifluoromethoxy)phenylacetic acid not only increases the lipophilicity of the molecule but also influences its electronic properties, potentially affecting its binding affinity to biological receptors. This makes it an attractive moiety for designing novel therapeutic agents with improved pharmacokinetic profiles.

In the realm of drug discovery, 5-Cyano-2-mercapto-4-(trifluoromethoxy)phenylacetic acid has been explored as a potential lead compound for various therapeutic applications. Its unique structural features suggest that it may exhibit activities relevant to inflammatory diseases, neurological disorders, and cancer. For instance, the thiol group has been shown to interact with cysteine residues in proteins, which are often involved in signaling pathways associated with these conditions. Additionally, the cyano group can serve as a hydrogen bond acceptor, improving interactions with biological targets.

One of the most compelling aspects of this compound is its potential to serve as a building block for more complex molecules. By modifying specific functional groups or introducing new ones, researchers can generate libraries of derivatives with tailored properties. This approach has been successfully employed in high-throughput screening campaigns to identify novel bioactive compounds. The flexibility offered by the structure of 5-Cyano-2-mercapto-4-(trifluoromethoxy)phenylacetic acid makes it an invaluable asset in synthetic chemistry and drug development.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions to introduce the cyano and thiol groups, followed by functional group transformations such as etherification to incorporate the trifluoromethoxy moiety. Advanced techniques like palladium-catalyzed cross-coupling reactions have also been utilized to achieve regioselective modifications on the phenyl ring.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the interactions between 5-Cyano-2-mercapto-4-(trifluoromethoxy)phenylacetic acid and its potential biological targets. These studies often involve docking simulations to predict binding affinities and identify key interaction points. The results from such simulations can guide experimental efforts by highlighting promising leads for further optimization.

The pharmacological evaluation of this compound has revealed several interesting findings. In vitro assays have demonstrated its ability to modulate enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, preliminary studies suggest that it may exhibit antioxidant properties due to the presence of both cyano and thiol groups, which are known for their radical-scavenging capabilities.

As research continues to evolve, new applications for 5-Cyano-2-mercapto-4-(trifluoromethoxy)phenylacetic acid are likely to emerge. The growing interest in fluorinated compounds underscores their potential therapeutic value, while advancements in synthetic methodologies will further expand their utility. Collaborative efforts between chemists, biologists, and pharmacologists will be essential in harnessing the full potential of this versatile molecule.

In conclusion, 5-Cyano-2-mercapto-4-(trifluoromethoxy)phenylacetic acid (CAS No. 1807256-08-1) represents an exciting opportunity for innovation in pharmaceutical research. Its unique structural features and promising biological activities make it a valuable candidate for further exploration. As our understanding of molecular interactions deepens and new synthetic tools become available, compounds like this one will continue to play a crucial role in developing next-generation therapeutics.

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